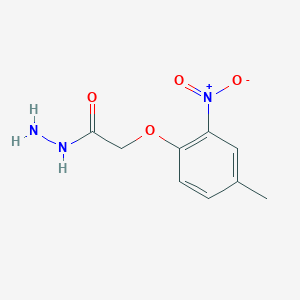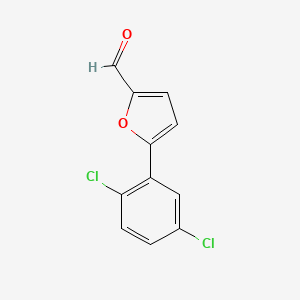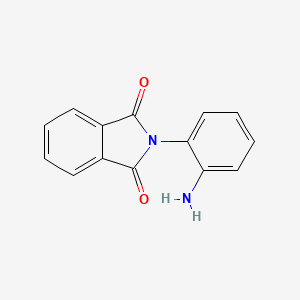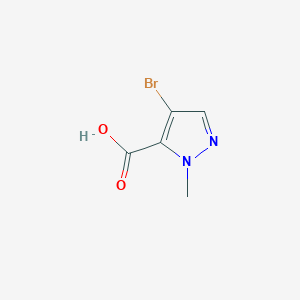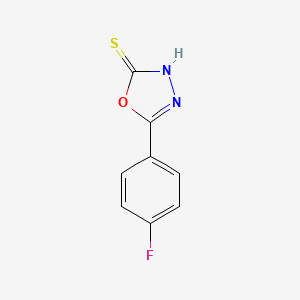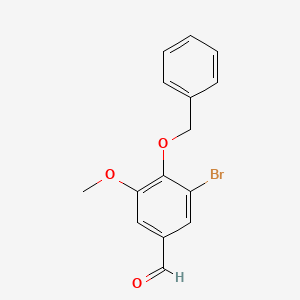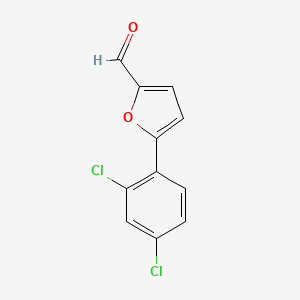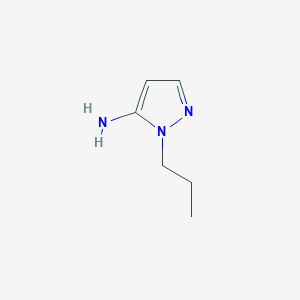
1-propyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C6H11N3. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring.
Mécanisme D'action
Target of Action
1-Propyl-1H-pyrazol-5-amine is a derivative of 5-amino-pyrazoles, which have been identified as potent reagents in organic and medicinal synthesis . These compounds are known for their ability to construct diverse heterocyclic or fused heterocyclic scaffolds .
Mode of Action
It’s known that the amino group in 1-methyl-5-aminopyrazole, a similar compound, is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These compounds can potentially affect a wide range of biochemical pathways due to their versatile functionalities .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 12517 , which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.
Result of Action
Given its structural similarity to other aminopyrazoles, it’s plausible that it could have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Action Environment
It’s known that the compound is a liquid at room temperature , suggesting that it might be stable under a wide range of environmental conditions.
Méthodes De Préparation
The synthesis of 1-propyl-1H-pyrazol-5-amine can be achieved through several routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using catalysts such as silver or copper salts . Industrial production methods may involve multi-step processes, including the preparation of intermediate compounds followed by cyclization and purification steps .
Analyse Des Réactions Chimiques
1-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides Major products formed from these reactions include substituted pyrazoles and fused heterocyclic compounds.
Applications De Recherche Scientifique
1-propyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, agrochemicals, and polymers
Comparaison Avec Des Composés Similaires
1-propyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
- 1-methyl-1H-pyrazol-5-amine
- 1-ethyl-1H-pyrazol-5-amine
- 1-butyl-1H-pyrazol-5-amine These compounds share a similar pyrazole core structure but differ in the length and nature of the alkyl substituent. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, which can influence its reactivity and biological activity .
Propriétés
IUPAC Name |
2-propylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRZPQAAUXRYDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360158 |
Source


|
| Record name | 1-propyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-15-0 |
Source


|
| Record name | 1-propyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
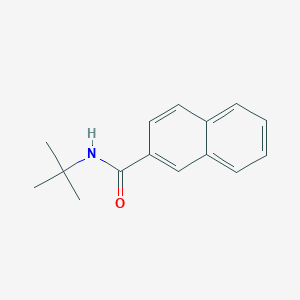
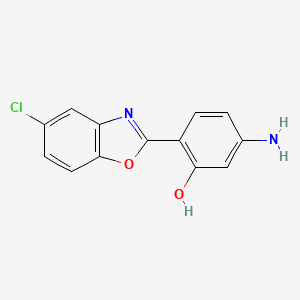
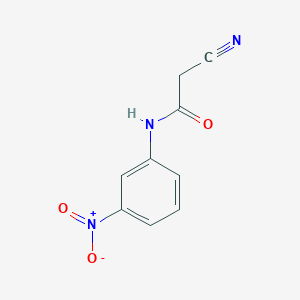
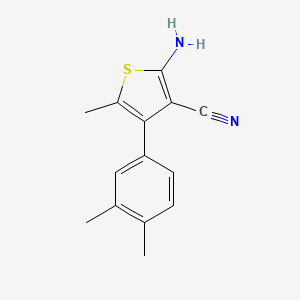
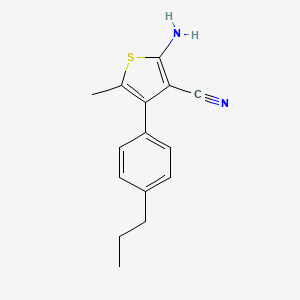
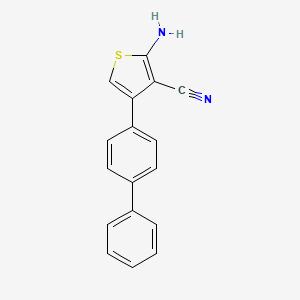
![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)
